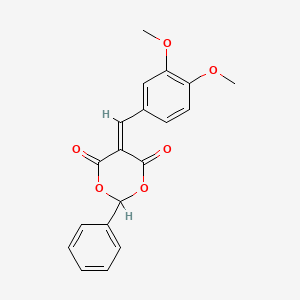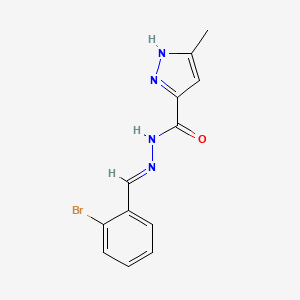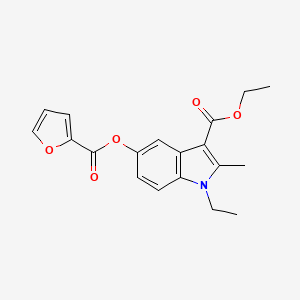
N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea derivatives typically involves the reaction of appropriate isocyanates with amines. For instance, similar compounds have been synthesized by reacting 4-methyl isocyanate with 5-amino-1,2,4-triazole, yielding N-(4-methyl phenyl)-N'-(1,2,4-triazoly) urea compounds in good yields, suggesting a possible pathway for the synthesis of N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea through analogous reactions (Gui-rong, 2002).
Molecular Structure Analysis
The molecular structure of urea derivatives, including N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea, is often characterized by the presence of intramolecular hydrogen bonds, which significantly influence their molecular conformation and stability. Crystallographic studies on similar compounds have revealed that these ureas are intramolecularly hydrogen-bonded in the solid state, suggesting a similar structural characteristic for N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea (Corbin et al., 2001).
Chemical Reactions and Properties
Urea derivatives engage in various chemical reactions, reflecting their chemical properties. For instance, N,N'-disubstituted ureas, including those with polycyclic fragments, have been synthesized and shown to be promising as inhibitors, indicating that N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea may also participate in biochemical interactions or serve as a potential inhibitor (Danilov et al., 2020).
Physical Properties Analysis
The physical properties of urea derivatives are significantly influenced by their molecular structure. For instance, methylation of similar urea compounds has led to the formation of thiouronium salts with low melting points, indicating that modifications in the N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea structure can alter its physical state and properties (Stojanovic et al., 2010).
Scientific Research Applications
Antiproliferative Activity
A series of urea derivatives, including those related to the structure of N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds have shown significant effects in inhibiting the proliferation of various cancer cell lines, indicating their potential as anticancer agents. The derivatives exhibit their activity through mechanisms such as apoptosis induction and cell cycle arrest, highlighting their importance in the development of new chemotherapeutic drugs (Feng et al., 2020), (Zhang et al., 2019).
Cytokinin-like Activity and Plant Growth Regulation
Urea derivatives have also been explored for their cytokinin-like activity, which affects cell division and differentiation in plants. This activity makes them useful in in vitro plant morphogenesis studies. The specific structure-activity relationship studies have led to the identification of new urea cytokinins that enhance adventitious root formation, contributing to the agricultural and horticultural applications of these compounds (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-(1-phenylcyclopropyl)-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-15(18-12-13-5-4-10-17-11-13)19-16(8-9-16)14-6-2-1-3-7-14/h1-7,10-11H,8-9,12H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCMZCRTIGCWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Phenylcyclopropyl)-3-(pyridin-3-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)
![1-(ethylsulfonyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5559129.png)

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)

![3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5559144.png)
![1-ethyl-5-oxo-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-3-pyrrolidinecarboxamide](/img/structure/B5559156.png)
![(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5559172.png)
![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)

